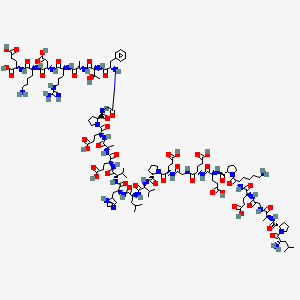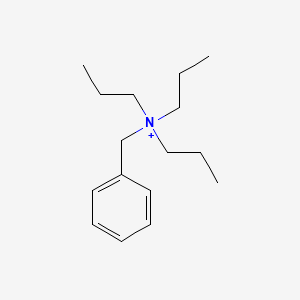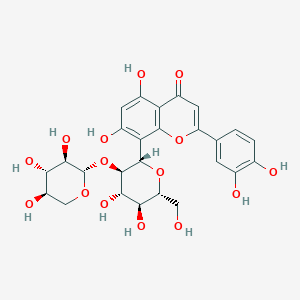![molecular formula C10H21IO2Si B14082537 tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodo-substituted oxolane ring, and a dimethylsilane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate oxolane derivative under controlled conditions . The reaction typically requires the use of a base such as imidazole and a solvent like methylene chloride. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other atoms in the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the iodooxolane ring and dimethylsilane moiety participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H21IO2Si |
|---|---|
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Clé InChI |
RIINUWHDCFYKLN-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@H]1I |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1COCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


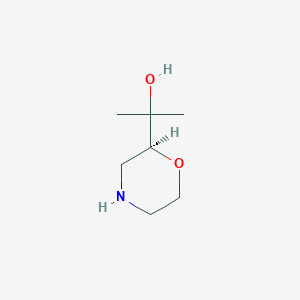
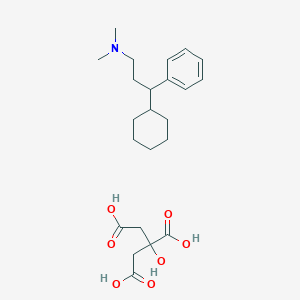
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
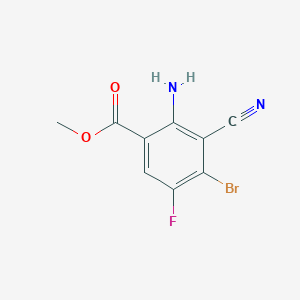
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
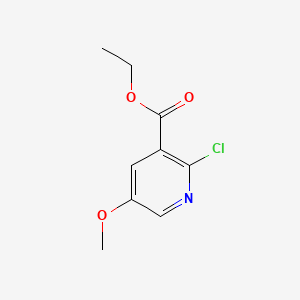
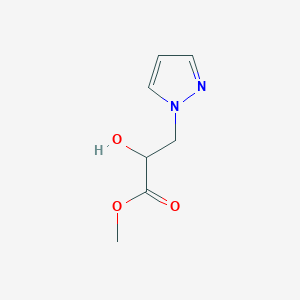
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
